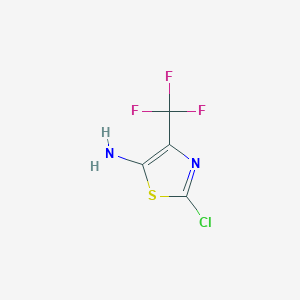

2-Chloro-4-(trifluoromethyl)thiazol-5-amine

Description

The thiazole (B1198619) ring is a fundamental building block in the design of bioactive compounds, found in natural products like thiamine (B1217682) (Vitamin B1) as well as numerous synthetic drugs. nih.gov The reactivity and biological profile of a thiazole derivative are heavily influenced by the substituents attached to its carbon and nitrogen atoms. In 2-Chloro-4-(trifluoromethyl)thiazol-5-amine, the thiazole core is functionalized with three distinct groups: a chloro group at the 2-position, a trifluoromethyl group at the 4-position, and an amine group at the 5-position. This specific arrangement of a halogen, a fluoroalkyl group, and an amino group on the thiazole scaffold creates a unique electronic and steric profile that dictates its chemical behavior and potential applications.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₄H₂ClF₃N₂S |

| Molecular Weight | 218.59 g/mol |

| IUPAC Name | 2-chloro-4-(trifluoromethyl)-1,3-thiazol-5-amine |

The presence of a chlorine atom at the C2 position places this compound within the class of halogenated thiazoles. Halogenation is a common strategy in medicinal chemistry to modulate a molecule's properties. The C2 position of the thiazole ring is electron-deficient and susceptible to nucleophilic substitution, making C2-halogenated thiazoles versatile intermediates for chemical synthesis. rsc.org The chlorine atom acts as a leaving group, allowing for the introduction of other functional groups to create a diverse library of new compounds.

The trifluoromethyl (-CF₃) group is one of the most impactful substituents used in modern drug design. nih.gov Its incorporation into a molecular scaffold like thiazole imparts several advantageous properties. nih.gov

Detailed Research Findings:

Enhanced Lipophilicity: The -CF₃ group is highly lipophilic (hydrophobic), with a Hansch π value of +0.88. nih.govacs.org This property can enhance a molecule's ability to permeate cell membranes, which can lead to improved bioavailability. nih.govprepchem.com The introduction of a trifluoromethyl group is a recognized strategy to improve the pharmacokinetic profiles of drug candidates. nih.gov

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy significantly higher than a carbon-hydrogen bond. nih.gov This makes the trifluoromethyl group exceptionally stable and resistant to metabolic degradation by enzymes in the body. nih.govnih.gov This increased stability can prolong the active life of a drug molecule in vivo.

Bioisosteric Properties: Due to its steric similarity to a chlorine atom, the trifluoromethyl group is often used as a bioisostere for chlorine. nih.gov Its strong electron-withdrawing nature, however, gives it unique electronic properties that can profoundly alter molecular interactions. mdpi.com This electron-withdrawing effect can influence the acidity or basicity of nearby functional groups and modify binding interactions with target proteins.

Improved Binding Affinity: The unique electronic and hydrophobic nature of the -CF₃ group can lead to stronger and more selective binding to biological targets. nih.gov Studies on various molecular scaffolds have shown that adding a trifluoromethyl group can significantly enhance biological activity compared to non-fluorinated analogues. prepchem.com

Table 2: Mentioned Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

|---|---|---|---|

| 2-chloro-4-trifluoromethyl-5-thiazolecarboxylic acid | C₅HClF₃NO₂S | 231.59 | sigmaaldrich.com |

| 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid | C₅H₃F₃N₂O₂S | 212.15 | chemsynthesis.com |

| 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride | C₅Cl₂F₃NOS | 250.03 | chemsrc.com |

| 2-Chloro-5-chloromethyl-4-(trifluoromethyl)thiazole | C₅H₂Cl₂F₃NS | 236.04 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(trifluoromethyl)-1,3-thiazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClF3N2S/c5-3-10-1(2(9)11-3)4(6,7)8/h9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWGFRLUVLURJCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=N1)Cl)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClF3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 4 Trifluoromethyl Thiazol 5 Amine and Its Analogs

Hantzsch Thiazole (B1198619) Synthesis Approaches to Trifluoromethylated Thiazoles

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the construction of the thiazole core. This method traditionally involves the condensation of an α-haloketone with a thioamide. ijper.org For the synthesis of trifluoromethylated thiazoles, this approach can be adapted by utilizing starting materials bearing the trifluoromethyl group.

The synthesis of 2-amino-4-(trifluoromethyl)thiazole derivatives, which are precursors to the target molecule, can be achieved through the reaction of a trifluoromethyl-containing α-haloketone with thiourea. For instance, 3-bromo-1,1,1-trifluoroacetone can be reacted with thiourea to yield 2-amino-4-(trifluoromethyl)thiazole. Subsequent modifications would then be necessary to introduce the chloro and amino groups at the desired positions.

A general representation of the Hantzsch synthesis for a 2-amino-4-(trifluoromethyl)thiazole is depicted below:

Reactant A: α-haloketone (e.g., 3-bromo-1,1,1-trifluoroacetone)

Reactant B: Thioamide (e.g., Thiourea)

Product: 2-amino-4-(trifluoromethyl)thiazole

The reaction conditions for Hantzsch synthesis can be varied, with modern approaches focusing on milder and more efficient protocols. These can include microwave-assisted synthesis or the use of catalysts to improve yields and reduce reaction times. nih.gov

Table 1: Examples of Hantzsch Thiazole Synthesis for Trifluoromethylated Analogs

| α-Haloketone | Thioamide/Thiourea | Catalyst/Conditions | Product | Reference |

| 3-Bromo-1,1,1-trifluoroacetone | Thiourea | Ethanol, reflux | 2-amino-4-(trifluoromethyl)thiazole | ijper.org |

| 1-Bromo-3,3,3-trifluoro-2-propanone | Substituted Thioureas | Microwave irradiation | Substituted 2-amino-4-(trifluoromethyl)thiazoles | nih.gov |

Cyclocondensation Strategies for Thiazol-5-amine Derivatives

Cyclocondensation reactions provide a powerful tool for the synthesis of heterocyclic compounds, including thiazole derivatives. For the preparation of thiazol-5-amine derivatives, a key strategy involves the use of precursors that already contain a nitrogen functionality that will become the 5-amino group.

One potential route to 2-chloro-4-(trifluoromethyl)thiazol-5-amine could involve the cyclocondensation of a compound containing the C-C-N backbone of the final amino-substituted fragment with a sulfur-containing reagent. For example, a β-aminocyanoalkene bearing a trifluoromethyl group could be a suitable precursor. The reaction of such a substrate with a source of sulfur and chlorine would lead to the formation of the desired thiazole ring.

Another approach involves the reaction of α-aminonitriles with carbon disulfide or a related sulfur-containing electrophile. This strategy allows for the direct incorporation of the amino group at the 5-position of the thiazole ring. The specific reagents and reaction conditions would need to be carefully selected to ensure the correct regiochemistry and the incorporation of the chloro and trifluoromethyl substituents.

Post-Cyclization Halogenation and Trifluoromethylation Techniques

In many synthetic strategies, the thiazole core is first constructed, and the desired substituents are introduced in subsequent steps. This "post-cyclization" approach offers flexibility and allows for the synthesis of a variety of analogs from a common intermediate.

Halogenation: For the introduction of the chlorine atom at the 2-position, a common precursor is the corresponding 2-aminothiazole (B372263). The Sandmeyer reaction, which involves the diazotization of the amino group followed by treatment with a copper(I) chloride, is a classic method for this transformation. Alternatively, direct chlorination of the thiazole ring can be achieved using reagents such as N-chlorosuccinimide (NCS), although this may lack regioselectivity depending on the other substituents present on the ring.

Trifluoromethylation: The introduction of a trifluoromethyl group onto a pre-formed thiazole ring is a more challenging transformation. Recent advances in synthetic methodology have led to the development of radical trifluoromethylation protocols. nih.govmdpi.com These methods often employ reagents such as trifluoromethyl iodide (CF3I) or Togni's reagent in the presence of a radical initiator. nih.govmdpi.com The regioselectivity of these reactions is a critical consideration and would depend on the electronic properties of the thiazole substrate.

Table 2: Post-Cyclization Modification Reactions

| Thiazole Precursor | Reagent | Reaction Type | Product Feature |

| 2-Amino-4-(trifluoromethyl)thiazole | NaNO₂, HCl, CuCl | Sandmeyer Reaction | 2-Chloro substituent |

| 2-Chloro-thiazole | Togni's Reagent, Radical Initiator | Trifluoromethylation | 4-Trifluoromethyl substituent |

| 2-Chloro-4-(trifluoromethyl)thiazole | Nitrating agent, followed by reduction | Nitration and Reduction | 5-Amino substituent |

Regioselective Synthesis and Isomeric Purity Considerations

The synthesis of a trisubstituted thiazole like this compound requires precise control over the placement of each substituent. The choice of synthetic strategy is therefore crucial in determining the regiochemical outcome and the isomeric purity of the final product. researchgate.net

In the Hantzsch synthesis, the regiochemistry is determined by the structure of the α-haloketone and the thioamide. For instance, the reaction of a 1-halo-3,3,3-trifluoro-2-propanone with a thioamide will exclusively yield a 4-(trifluoromethyl)thiazole. tandfonline.com

When employing post-cyclization modifications, the directing effects of the existing substituents on the thiazole ring will govern the position of the newly introduced group. The electronic nature of the substituents (electron-donating or electron-withdrawing) plays a significant role in determining the regioselectivity of electrophilic or nucleophilic substitution reactions. For example, the existing chloro and trifluoromethyl groups, being electron-withdrawing, will direct incoming electrophiles to specific positions on the thiazole ring.

Careful planning of the synthetic sequence is therefore essential to ensure the desired regioisomer is obtained as the major product. Chromatographic purification methods are often necessary to separate the desired isomer from any unwanted side products.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. bepls.comresearchgate.netbohrium.comsruc.ac.uk The synthesis of this compound can be made more environmentally benign by incorporating these principles.

Atom Economy: One-pot or multi-component reactions, where multiple synthetic steps are carried out in a single reaction vessel, can significantly improve atom economy by reducing the need for intermediate purification steps and minimizing waste generation. sruc.ac.uk

Use of Greener Solvents: Traditional organic solvents can be replaced with more environmentally friendly alternatives such as water, ethanol, or ionic liquids. bepls.commdpi.com Solvent-free reaction conditions, where the reaction is carried out in the absence of a solvent, are also a highly desirable green approach. researchgate.net

Catalysis: The use of catalysts, particularly reusable heterogeneous catalysts, can reduce the amount of waste generated and improve the efficiency of the reaction. nih.govmdpi.com Biocatalysts, such as enzymes, are also being explored for their potential to carry out highly selective transformations under mild conditions.

Energy Efficiency: Microwave-assisted and ultrasound-mediated syntheses can often reduce reaction times and energy consumption compared to conventional heating methods. bepls.comresearchgate.netsruc.ac.uk

By considering these green chemistry principles, the synthesis of this compound and its analogs can be designed to be more sustainable and environmentally responsible.

Chemical Reactivity and Transformation of 2 Chloro 4 Trifluoromethyl Thiazol 5 Amine

Nucleophilic Substitution Reactions at the C-2 Chlorine Atom

The chlorine atom at the C-2 position of the thiazole (B1198619) ring is susceptible to nucleophilic substitution, a common reaction pathway for halogenated heterocyclic compounds. The electron-withdrawing nature of the adjacent nitrogen atom and the trifluoromethyl group at C-4 enhances the electrophilicity of the C-2 carbon, facilitating attack by various nucleophiles.

Amination Reactions to Form Thiazol-2,5-diamines

The displacement of the C-2 chlorine by nitrogen nucleophiles is a key method for synthesizing N-substituted 4-(trifluoromethyl)thiazol-2,5-diamines. This transformation can be achieved through nucleophilic aromatic substitution (SNAr) reactions. A variety of primary and secondary amines can be used as nucleophiles, leading to a diverse array of diamine products. Typically, these reactions are carried out by heating the chloro-thiazole with an excess of the desired amine, which can also serve as the solvent and base to neutralize the hydrogen chloride byproduct. beilstein-journals.org Alternatively, an inert solvent such as DMF or NMP and a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) can be employed.

The reaction conditions for these aminations are generally robust, allowing for the introduction of various alkyl and aryl groups.

Table 1: Examples of Amination Reactions on Chloro-Heterocycles

| Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|

| Primary Amines | Excess amine, room temp to reflux | N2-Alkyl/Aryl-4-(trifluoromethyl)thiazol-2,5-diamine | beilstein-journals.org |

| Secondary Amines | Inert solvent (e.g., DMF), Base (e.g., TEA), Heat | N2,N2-Dialkyl-4-(trifluoromethyl)thiazol-2,5-diamine | nih.gov |

| Anilines | Water, HCl (catalytic), Heat | N2-Aryl-4-(trifluoromethyl)thiazol-2,5-diamine | nih.gov |

Thiolation and Alkoxylation Pathways

The C-2 chlorine can also be displaced by sulfur and oxygen nucleophiles to form corresponding thioethers and ethers.

Thiolation: Reaction with thiols or their corresponding thiolates (RS⁻) leads to the formation of 2-(alkylthio)- or 2-(arylthio)-4-(trifluoromethyl)thiazol-5-amines. These reactions are typically performed in the presence of a base, such as sodium hydride or potassium carbonate, to deprotonate the thiol and generate the more potent thiolate nucleophile. nih.gov Solvents like DMF or THF are commonly used. This pathway is valuable for introducing sulfur-containing functionalities into the thiazole ring system.

Alkoxylation: Similarly, alkoxides (RO⁻), generated from alcohols using a strong base like sodium hydride, or commercially available reagents like sodium methoxide, can displace the chlorine atom. This reaction yields 2-alkoxy-4-(trifluoromethyl)thiazol-5-amine derivatives. The reaction of chloro-heterocycles with reagents such as sodium phenoxide provides a direct route to aryloxy derivatives. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions offer a powerful tool for forming carbon-carbon bonds, significantly expanding the structural diversity of derivatives obtainable from 2-Chloro-4-(trifluoromethyl)thiazol-5-amine.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloro-thiazole with an organoboron compound, typically an aryl or vinyl boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.net This method is highly effective for synthesizing 2-aryl- and 2-vinyl-substituted thiazoles. A variety of palladium catalysts and ligands can be employed to optimize the reaction for different substrates.

Heck Reaction: The Heck reaction facilitates the coupling of the chloro-thiazole with an alkene to form a new C-C bond, typically yielding a 2-vinylthiazole (B2740799) derivative. organic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. The stereochemistry of the resulting alkene is often controlled, favoring the trans isomer. While aryl bromides and iodides are more reactive in Heck couplings, advancements in catalyst systems have enabled the use of more challenging aryl chlorides.

Table 2: Illustrative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst/Ligand System | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Aryl-4-(trifluoromethyl)thiazol-5-amine | nih.gov |

| Suzuki-Miyaura | Hetaryl chloride | Pd(OAc)₂, SPhos/XPhos | Aryl/Hetaryl-substituted derivatives | nih.gov |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tolyl)₃ | 2-Vinyl-4-(trifluoromethyl)thiazol-5-amine | organic-chemistry.org |

Reactions Involving the C-5 Amino Group

The primary amino group at the C-5 position is a versatile handle for further functionalization through various reactions, including acylation, sulfonylation, and diazotization.

Acylation and Sulfonylation Reactions

The nucleophilic nature of the C-5 amino group allows it to readily react with electrophilic reagents like acyl chlorides, acid anhydrides, and sulfonyl chlorides.

Acylation: This reaction forms an amide linkage. It is typically carried out by treating the aminothiazole with an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. mdpi.commdpi.com The base serves to neutralize the hydrogen chloride or carboxylic acid byproduct. This process is used to introduce a wide range of acyl groups.

Sulfonylation: In a similar fashion, reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride) in the presence of a base yields sulfonamides. nih.gov These sulfonamide derivatives are important in medicinal chemistry.

Table 3: Acylation and Sulfonylation of the C-5 Amino Group

| Reagent | Base | Solvent | Product | Reference |

|---|---|---|---|---|

| Acyl Chloride (R-COCl) | Pyridine or Triethylamine | Dichloromethane or THF | N-(2-Chloro-4-(trifluoromethyl)thiazol-5-yl)amide | mdpi.com |

| Acid Anhydride ((RCO)₂O) | Pyridine | Dichloromethane | N-(2-Chloro-4-(trifluoromethyl)thiazol-5-yl)amide | mdpi.com |

| Sulfonyl Chloride (R-SO₂Cl) | Sodium Acetate | Water | N-(2-Chloro-4-(trifluoromethyl)thiazol-5-yl)sulfonamide | nih.gov |

Diazotization and Subsequent Transformations

The C-5 amino group can be converted into a diazonium salt, which is a highly versatile intermediate that can be subsequently replaced by a wide range of substituents. The diazotization is achieved by treating the aminothiazole with a source of nitrous acid, such as sodium nitrite (B80452) (NaNO₂) in an acidic medium (e.g., HCl, H₂SO₄), or with an alkyl nitrite (e.g., tert-butyl nitrite, n-butyl nitrite) in an organic solvent. google.comnih.govgoogle.com

The resulting diazonium salt is often unstable and is typically used in situ. It can undergo a variety of transformations, most notably Sandmeyer-type reactions. nih.gov In these reactions, the diazonium group is replaced by a nucleophile, often with catalysis by copper(I) salts. This allows for the introduction of groups that are not easily installed by other methods.

Key transformations of the diazonium intermediate include:

Halogenation: Reaction with CuCl, CuBr, or KI to introduce chloro, bromo, or iodo substituents, respectively. nih.govnih.gov

Cyanation: Reaction with CuCN to install a nitrile group.

Hydroxylation: Heating in an aqueous acidic solution to form a hydroxyl group.

This sequence provides a powerful method for replacing the C-5 amino group and accessing a broad spectrum of 5-substituted-2-chloro-4-(trifluoromethyl)thiazole derivatives.

Condensation Reactions with Carbonyl Compounds

The primary amino group at the C5 position of this compound serves as a reactive nucleophile, readily participating in condensation reactions with various carbonyl compounds, such as aldehydes and ketones. This reaction typically proceeds via a nucleophilic attack of the amine on the carbonyl carbon, leading to the formation of a hemiaminal intermediate, which then dehydrates to yield a stable Schiff base (or imine). nih.govresearchgate.net The general mechanism involves an acid-catalyzed addition-elimination pathway. sjpas.com

While specific studies detailing the condensation reactions of this compound are not extensively documented in publicly available literature, the reactivity of aminothiazole derivatives is well-established. ijesi.org These reactions are fundamental in synthetic chemistry for constructing more complex molecules and are often used in the synthesis of ligands for metal complexes and compounds with potential biological activity. nih.govresearchgate.net The reaction is generally carried out by refluxing the aminothiazole and the carbonyl compound in a suitable solvent like ethanol, often with a few drops of an acid catalyst such as glacial acetic acid. sjpas.comsjpas.com

The resulting Schiff bases, characterized by the C=N double bond, extend the conjugation of the thiazole system and are valuable intermediates for further synthetic transformations.

Table 1: Representative Condensation Reactions of Aminothiazoles with Carbonyl Compounds This table illustrates the general reactivity of the aminothiazole scaffold. Specific yields for the title compound may vary.

| Aminothiazole Reactant | Carbonyl Compound | Product (Schiff Base) | Reference |

| 2-Amino-4-phenylthiazole | Salicylaldehyde | 2-(Salicylideneamino)-4-phenylthiazole | researchgate.net |

| 2-Aminothiazole (B372263) | 4-Chlorobenzaldehyde | N-(4-chlorobenzylidene)thiazol-2-amine | ijesi.org |

| 2-Amino-5-nitrothiazole | 5-Bromosalicylaldehyde | 2-[(5-bromo-2-hydroxybenzylidene)amino]-5-nitrothiazole | ijesi.org |

| Substituted 2-aminothiazole | 2-Hydroxy-1-naphthaldehyde | N-(2-hydroxy-1-naphthylidene)thiazol-2-amine derivative | researchgate.net |

Electrophilic Aromatic Substitution on the Thiazole Ring System

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. However, the thiazole ring of this compound is significantly deactivated towards this type of reaction. This deactivation arises from the cumulative electron-withdrawing effects of the substituents and the inherent electronic nature of the ring.

The thiazole ring itself is considered electron-rich compared to benzene, but its reactivity in EAS is complex. organicchemistrytutor.com The reactivity of the specific title compound is governed by the following factors:

Trifluoromethyl Group (-CF₃): This is a powerful electron-withdrawing group that strongly deactivates the ring towards electrophilic attack. acs.org

Chloro Group (-Cl): As a halogen, it is also deactivating due to its inductive electron-withdrawing effect.

Amino Group (-NH₂): This is a strong activating group due to its ability to donate electron density to the ring via resonance. It typically directs incoming electrophiles to the ortho and para positions.

Ring Nitrogen: The nitrogen atom at position 3 acts as a deactivating group, similar to the nitrogen in pyridine.

In the case of this compound, the only available position for substitution is the carbon atom bearing the amino group (C5). The other ring positions (C2 and C4) are already substituted. The amino group at C5 strongly activates the ring, but there are no available ortho or para C-H bonds for an electrophile to attack. The powerful deactivating influence of the -CF₃ and -Cl groups further reduces the nucleophilicity of the ring system. Consequently, standard electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions are not expected to proceed readily on the thiazole ring of this compound.

Transformations of the Trifluoromethyl Group

Stability and Reactivity Under Various Conditions

The trifluoromethyl (-CF₃) group is renowned for its exceptional chemical and thermal stability. nih.gov This stability is attributed to the high bond dissociation energy of the C-F bond. nih.gov In this compound, the -CF₃ group is generally considered robust and unreactive under most synthetic conditions. tcichemicals.com

The introduction of a -CF₃ group into a molecule often enhances its metabolic stability and lipophilicity, properties that are highly desirable in medicinal chemistry. nih.govnih.gov While transformations of -CF₃ groups are typically challenging, reactions can occur under specific circumstances, such as when the group is "anionically activated" by an adjacent functional group that can stabilize a negative charge. lookchem.com For the title compound, the strong electron-withdrawing nature of the thiazole ring and the adjacent chloro group would make such activation difficult. Therefore, the trifluoromethyl group is expected to remain intact during most chemical manipulations of other parts of the molecule.

Derivatization via Fluorine Functional Group Interconversion

Direct chemical transformation of a trifluoromethyl group by substituting one or more of its fluorine atoms is a synthetically challenging endeavor due to the strength and inertness of the C-F bond. tcichemicals.com Such fluorine functional group interconversions are not common reactions, especially on complex aromatic heterocycles. The literature does not provide established protocols for the derivatization of the -CF₃ group on this compound via this pathway. Attempts to perform such transformations would likely require harsh conditions or specialized reagents that could compromise the integrity of the thiazole ring and its other substituents.

Ring-Opening and Rearrangement Reactions

The aromatic stabilization of the thiazole ring imparts significant stability to the heterocyclic core of this compound. While certain substituted thiazoles and related heterocycles can undergo ring-opening or rearrangement reactions under specific conditions—such as with strong nucleophiles, reducing agents, or photochemical stimulation—such transformations are not widely reported for this particular substitution pattern. The presence of two strong electron-withdrawing groups (-Cl and -CF₃) could potentially make the ring susceptible to nucleophilic attack, but specific studies documenting ring-opening or rearrangement pathways for this compound are scarce in the current literature.

Oxidative and Reductive Manipulations

The various functional groups on this compound offer several possibilities for oxidative and reductive transformations, with the primary amino group being the most reactive site for oxidation.

The most significant oxidative transformation of the 5-amino group is its conversion to a diazonium salt. Treatment of the primary aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl, results in a diazonium salt intermediate (Ar-N₂⁺Cl⁻). organic-chemistry.org This process is known as diazotization.

The resulting diazonium group is an excellent leaving group (N₂) and can be substituted by a wide variety of nucleophiles, often using copper(I) salts as catalysts in what is known as the Sandmeyer reaction. wikipedia.orgorganic-chemistry.org This provides a powerful synthetic route to introduce a range of functional groups at the C5 position, effectively transforming the initial amine.

Reductive manipulations could potentially target the chloro substituent. Catalytic hydrogenation or treatment with dissolving metals could, in principle, lead to reductive dehalogenation, replacing the chlorine atom at the C2 position with a hydrogen atom. However, the trifluoromethyl group and the thiazole ring are generally resistant to reduction under standard conditions.

Table 2: Potential Products from Diazotization and Sandmeyer-Type Reactions

| Reagent | Reaction Type | Potential Product at C5 |

| CuCl / HCl | Sandmeyer | -Cl (Chloro) |

| CuBr / HBr | Sandmeyer | -Br (Bromo) |

| CuCN / KCN | Sandmeyer | -CN (Cyano) |

| KI | Sandmeyer-type | -I (Iodo) |

| HBF₄, then heat | Schiemann | -F (Fluoro) |

| H₂O / H₂SO₄, heat | Hydrolysis | -OH (Hydroxy) |

| H₃PO₂ | Reduction | -H (Hydrogen) |

Role As a Versatile Building Block in Organic Synthesis

Precursor for Advanced Heterocyclic Systems

The inherent reactivity of 2-Chloro-4-(trifluoromethyl)thiazol-5-amine makes it an ideal starting material for synthesizing more complex, fused heterocyclic structures. The vicinal arrangement of the amino group and the thiazole (B1198619) ring nitrogen facilitates cyclization reactions to form fused bicyclic and polycyclic systems of significant interest in medicinal and materials chemistry.

A primary application of this compound is in the synthesis of thiazolo[4,5-d]pyrimidines. This fused bicyclic system is a prominent scaffold in drug discovery. The synthesis typically proceeds via a cyclocondensation reaction where the 5-amino group of the thiazole attacks a suitable electrophilic partner that provides the additional atoms needed to form the pyrimidine (B1678525) ring.

One established method involves the reaction of a 5-aminothiazole derivative with trifluoroacetic anhydride (B1165640). mdpi.com This reaction leads to the formation of a 7-oxo-thiazolo[4,5-d]pyrimidine derivative. The resulting oxo group can be subsequently chlorinated, often using reagents like phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅), to yield a 7-chloro-thiazolo[4,5-d]pyrimidine. mdpi.com This chloro-derivative is itself a versatile intermediate for further functionalization through nucleophilic substitution reactions. nih.gov

The general synthetic pathway can be outlined as follows:

Cyclocondensation: The aminothiazole is reacted with an appropriate reagent to form the pyrimidine ring.

Chlorination: The resulting pyrimidinone is converted to a chloropyrimidine derivative.

Functionalization: The chloro group is displaced by various nucleophiles to introduce diversity.

Table 1: Illustrative Synthesis of Thiazolo[4,5-d]pyrimidine (B1250722) Derivatives

| Step | Starting Material Analogue | Reagents and Conditions | Intermediate/Product | Purpose |

| 1 | 4-Amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide | Trifluoroacetic anhydride, reflux | 3-Substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro mdpi.comnih.govthiazolo[4,5-d]pyrimidin-7(6H)-one mdpi.com | Formation of the fused pyrimidinone ring. |

| 2 | 5-(Trifluoromethyl)-thiazolo[4,5-d]pyrimidin-7(6H)-one | POCl₃, PCl₅, reflux | 7-Chloro-5-(trifluoromethyl) mdpi.comnih.govthiazolo[4,5-d]pyrimidine mdpi.com | Installation of a reactive chloro handle. |

| 3 | 7-Chloro-thiazolo[4,5-d]pyrimidine | Secondary amines, ethanol, reflux | 7-(N,N-dialkylamino)-thiazolo[4,5-d]pyrimidine nih.gov | Introduction of diverse substituents at the 7-position. |

Beyond the bicyclic thiazolopyrimidines, this compound can be a precursor to more elaborate fused polycyclic aromatic nitrogen heterocycles. The synthesis of these larger systems often uses the thiazolopyrimidine core as a platform for further annulation reactions. For instance, the chloro group introduced at the 7-position of the thiazolo[4,5-d]pyrimidine ring serves as an electrophilic site for intramolecular or intermolecular cyclizations, leading to tricyclic and tetracyclic frameworks.

While specific examples starting directly from this compound are specialized, the synthetic logic follows established principles of heterocyclic chemistry. Reactions such as palladium-catalyzed cross-coupling followed by intramolecular cyclization or condensation with bifunctional nucleophiles can be employed to build additional rings onto the thiazolopyrimidine scaffold. This strategy allows for the systematic construction of complex, planar aromatic systems that are investigated for applications in materials science, such as organic electronics. mdpi.com

Scaffold for Complex Molecular Architectures via Fragment Coupling

The chloro-substituent at the 2-position of the thiazole ring is a key feature that allows this compound to be used as a scaffold in fragment coupling strategies. This position is amenable to various transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The electron-deficient nature of the thiazole ring, enhanced by the adjacent trifluoromethyl group, activates the C2-Cl bond towards oxidative addition in catalytic cycles. This enables a range of coupling reactions, including:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with amines to form 2-amino-thiazole derivatives.

Stille Coupling: Reaction with organostannanes to form C-C bonds.

These reactions transform the simple thiazole core into a highly decorated and complex molecular architecture. The amino group at the 5-position may require protection prior to performing these coupling reactions to prevent unwanted side reactions, further adding to the synthetic versatility of the building block.

Table 2: Potential Fragment Coupling Reactions on the 2-Chloro-4-(trifluoromethyl)thiazole Scaffold

| Reaction Name | Coupling Partner | Metal Catalyst (Typical) | Bond Formed | Resulting Structure |

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ | C-C (sp²-sp²) | 2-Aryl-4-(trifluoromethyl)thiazol-5-amine |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI | C-C (sp²-sp) | 2-Alkynyl-4-(trifluoromethyl)thiazol-5-amine |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃, Ligand | C-N | N²,N²-Disubstituted-4-(trifluoromethyl)thiazole-2,5-diamine |

| Stille | Ar-Sn(Bu)₃ | Pd(PPh₃)₄ | C-C (sp²-sp²) | 2-Aryl-4-(trifluoromethyl)thiazol-5-amine |

Utilization in Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) is a strategy that aims to produce collections of structurally diverse small molecules from a common starting material. This compound is an excellent substrate for DOS due to its orthogonally reactive functional groups. frontiersin.org

A DOS strategy utilizing this scaffold could involve a branching reaction pathway where different reagents are applied to selectively modify each functional group:

Amine Functionalization: The 5-amino group can be acylated, sulfonated, alkylated, or used as a nucleophile in condensation reactions to generate an initial set of diverse intermediates.

Chloro Group Substitution: The 2-chloro group on each of these intermediates can then be subjected to a range of transition-metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr) reactions.

By systematically combining a library of reactants for the amine group with a library of reactants for the chloro group, a large and structurally diverse matrix of final compounds can be generated efficiently. This approach allows for the rapid exploration of chemical space around the thiazole core, which is highly valuable in the search for new biologically active compounds. organic-chemistry.org The ability to generate skeletal diversity by using the amine in cyclization reactions (as in thiazolopyrimidine synthesis) further enhances its utility in DOS.

Advanced Spectroscopic and Structural Characterization of 2 Chloro 4 Trifluoromethyl Thiazol 5 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ¹⁵N)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and dynamics of magnetically active nuclei. For a molecule such as 2-Chloro-4-(trifluoromethyl)thiazol-5-amine, a comprehensive NMR analysis would involve ¹H, ¹³C, ¹⁹F, and potentially ¹⁵N NMR experiments.

Elucidation of Connectivity and Stereochemistry

One-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for establishing the covalent framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple. The primary feature would be a broad singlet corresponding to the two protons of the amine (-NH₂) group. The chemical shift of these protons can be influenced by solvent, concentration, and temperature due to hydrogen bonding. For instance, in the ¹H NMR spectrum of the related compound 2-amino-4-methylthiazole (B167648), the amine protons appear as a broad singlet around 6.80 ppm in DMSO-d₆. rsc.org The absence of other signals in the aromatic or aliphatic region would confirm the substitution pattern of the thiazole (B1198619) ring.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule. For this compound, four distinct signals corresponding to the thiazole ring carbons and the trifluoromethyl carbon are anticipated. The carbon of the CF₃ group would appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the thiazole ring carbons would be influenced by the electron-withdrawing effects of the chloro and trifluoromethyl groups and the electron-donating effect of the amine group. As an example, the ¹³C NMR spectrum of 2-amino-4-methylthiazole shows the C2, C4, and C5 carbons of the thiazole ring at approximately 168.5, 148.0, and 100.8 ppm, respectively. rsc.org

¹⁹F NMR Spectroscopy: This technique is highly sensitive and specific for fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a singlet for the -CF₃ group, as there are no other fluorine atoms in the molecule to cause splitting. The chemical shift of this signal provides valuable information about the electronic environment of the trifluoromethyl group. Trifluoromethyl groups attached to aromatic rings typically resonate in a specific range of the ¹⁹F NMR spectrum, often between -60 and -70 ppm relative to a standard like CFCl₃.

¹⁵N NMR Spectroscopy: While less common due to the low natural abundance and lower sensitivity of the ¹⁵N isotope, ¹⁵N NMR could provide direct information about the nitrogen atoms in the thiazole ring and the amino group. The chemical shifts would be indicative of their hybridization and electronic environment. For 2-aminothiazole (B372263), ¹⁵N NMR data has been reported, which could serve as a reference point for the analysis of the target compound.

To illustrate the expected data, a hypothetical data table for this compound is presented below, based on typical chemical shift ranges for similar structures.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | 5.0 - 7.0 | broad singlet | - | -NH₂ |

| ¹³C | 160 - 170 | singlet | - | C2 (C-Cl) |

| 145 - 155 | quartet | JCF ≈ 30-40 | C4 (C-CF₃) | |

| 110 - 120 | singlet | - | C5 (C-NH₂) | |

| 120 - 130 | quartet | JCF ≈ 270-280 | -CF₃ | |

| ¹⁹F | -60 to -70 | singlet | - | -CF₃ |

Note: This table contains predicted data and is for illustrative purposes only.

Dynamics Studies in Solution

Variable-temperature (VT) NMR studies could be employed to investigate dynamic processes such as the rotation of the amino group or potential tautomerism. Changes in the line shape of the -NH₂ proton signal as a function of temperature can provide information on the energy barrier to rotation around the C-N bond.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The precise mass measurement would distinguish its formula (C₄H₂ClF₃N₂S) from other possible formulas with the same nominal mass. For example, HRMS analysis of related aminothiazole derivatives has been used to confirm their elemental compositions with high accuracy. nih.gov The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak, corresponding to the ³⁷Cl isotope.

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 218.9662 | (Hypothetical) |

| [M+Na]⁺ | 240.9481 | (Hypothetical) |

Note: The calculated m/z values are for the most abundant isotopes. The table is for illustrative purposes.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to generate a characteristic fragmentation pattern, which serves as a "fingerprint" for the molecule. The fragmentation of this compound would likely involve the cleavage of the thiazole ring and the loss of small neutral molecules or radicals. Common fragmentation pathways for aminothiazoles include the loss of HCN, H₂S, or cleavage of the substituent groups. The fragmentation of the trifluoromethyl group could also be observed. Analyzing these fragmentation pathways would provide definitive confirmation of the compound's structure. Studies on the mass spectral fragmentation of other thiazole derivatives have shown characteristic losses that help in their structural identification.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine group, typically in the region of 3300-3500 cm⁻¹. The C=N stretching of the thiazole ring would likely appear in the 1600-1650 cm⁻¹ region. Strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group are expected in the 1100-1300 cm⁻¹ range. The C-Cl stretching vibration would be observed at lower wavenumbers, typically between 600 and 800 cm⁻¹. For comparison, the IR spectrum of 2-aminothiazole shows N-H stretching bands and characteristic ring vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the thiazole ring are often strong in the Raman spectrum. The C-S stretching vibrations, which can be weak in the IR spectrum, may also be more prominent in the Raman spectrum. Studies on 2-aminothiazole have utilized Raman spectroscopy to investigate its tautomeric forms in solution. researchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H stretch | 3300 - 3500 | IR, Raman |

| C=N stretch | 1600 - 1650 | IR, Raman |

| C-F stretch | 1100 - 1300 | IR |

| Thiazole ring vibrations | 1300 - 1500 | IR, Raman |

| C-Cl stretch | 600 - 800 | IR, Raman |

Note: This table contains expected vibrational frequencies based on typical ranges for the respective functional groups.

Single-Crystal X-ray Diffraction (XRD) for Solid-State Structural Elucidation

Single-crystal X-ray diffraction (XRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides unambiguous data on bond lengths, bond angles, and the conformation of the molecule. Furthermore, XRD analysis illuminates the complex network of intermolecular interactions that govern the packing of molecules within the crystal lattice, which is fundamental to understanding the material's macroscopic properties. Although a specific crystal structure for this compound is not publicly available, analysis of closely related thiazole derivatives allows for a detailed and accurate prediction of its structural parameters.

Bond Lengths, Bond Angles, and Torsional Angles Analysis

The molecular geometry of substituted thiazoles is well-documented. The central thiazole ring is inherently planar due to the sp² hybridization of its constituent atoms and its aromatic character. wikipedia.org For this compound, the bond lengths within this ring are expected to be intermediate between single and double bonds, a hallmark of electron delocalization.

Based on data from similar structures like 2-chloro-5-(chloromethyl)thiazole, the bond lengths and angles can be reliably estimated. nih.govresearchgate.net The sulfur-carbon bonds (S-C2 and S-C5) and nitrogen-carbon bonds (N-C2 and N-C4) will define the core geometry of the heterocycle. The substituents—a chlorine atom at position 2, a trifluoromethyl group at position 4, and an amine group at position 5—will have bond parameters consistent with standard values for these functional groups attached to an aromatic ring. The planarity of the thiazole ring is a key feature, with the substituents lying close to this plane. nih.gov

Table 1: Predicted Bond Lengths and Bond Angles for this compound This table presents expected values based on data from analogous thiazole structures.

| Parameter | Bond/Angle | Expected Value |

| Bond Lengths (Å) | S–C2 | ~1.72 Å |

| S–C5 | ~1.71 Å | |

| N–C2 | ~1.31 Å | |

| N–C4 | ~1.38 Å | |

| C4–C5 | ~1.36 Å | |

| C2–Cl | ~1.72 Å | |

| C4–CF₃ | ~1.50 Å | |

| C5–NH₂ | ~1.36 Å | |

| Bond Angles (°) | C5–S–C2 | ~90° |

| S–C2–N | ~115° | |

| C2–N–C4 | ~110° | |

| N–C4–C5 | ~116° | |

| S–C5–C4 | ~109° |

Intermolecular Interactions and Packing Arrangements (e.g., Hydrogen Bonding, Halogen Bonding)

The supramolecular assembly in the crystal lattice of this compound would be directed by a combination of intermolecular forces. The primary amine group is a potent hydrogen bond donor, while the thiazole nitrogen atom is a capable hydrogen bond acceptor. This facilitates the formation of robust N—H⋯N hydrogen bonds, which often lead to the creation of dimers or chain-like motifs in the crystal structure. nih.gov These dimers can be further linked into layers. nih.gov

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Features |

| Hydrogen Bonding | N–H (amine) | N (thiazole) | Forms dimers or chains; highly directional. |

| Halogen Bonding | C–Cl | N, S, or other nucleophiles | Directional interaction, contributes to lattice stability. |

| π–π Stacking | Thiazole Ring | Thiazole Ring | Stabilizes packing through aromatic system overlap. |

| Other Contacts | C–H | F (CF₃) | Weaker interactions that contribute to overall packing efficiency. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. The resulting spectrum provides valuable information about the molecule's conjugated systems and the energy levels of its molecular orbitals.

The UV-Vis spectrum of a thiazole derivative is characterized by electronic transitions involving the π electrons of the aromatic ring and the non-bonding (n) electrons on the heteroatoms (nitrogen and sulfur). science.gov The primary absorption bands typically arise from π → π* transitions, which are high-intensity and occur at shorter wavelengths. Lower-intensity n → π* transitions may also be observed, usually at longer wavelengths. nih.gov

For this compound, the thiazole ring acts as the core chromophore. The substituents significantly modulate the electronic transitions. The amino group (–NH₂) is a strong auxochrome, meaning it can intensify and shift the absorption bands to longer wavelengths (a bathochromic shift) by donating electron density into the ring. Conversely, the chlorine (–Cl) and trifluoromethyl (–CF₃) groups are electron-withdrawing, which can cause a shift to shorter wavelengths (a hypsochromic shift). science.gov The final spectrum results from the combined electronic effects of these competing groups. Theoretical calculations on similar molecules show that such substitutions effectively tune the HOMO-LUMO energy gap. nih.govresearchgate.net

Table 3: Expected Electronic Transitions and Absorption Maxima (λmax) for this compound This table outlines the probable electronic transitions based on the general behavior of substituted thiazoles.

| Transition Type | Orbitals Involved | Expected λmax Range | Intensity |

| π → π | Promotion of an electron from a π bonding orbital to a π antibonding orbital | 230–290 nm | High |

| n → π | Promotion of a non-bonding electron (from N or S) to a π antibonding orbital | >290 nm | Low to Medium |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) serves as a powerful tool for investigating the properties of 2-Chloro-4-(trifluoromethyl)thiazol-5-amine at the atomic level. These calculations, often employing basis sets such as 6-311++G(d,p), enable the prediction of various molecular parameters with a high degree of accuracy. atlantis-press.comtaylorfrancis.comresearchgate.net

Electronic Structure Analysis (Molecular Orbitals, Charge Distribution)

The electronic structure of a molecule is fundamental to its chemical behavior. DFT calculations can elucidate the distribution of electrons within this compound, identifying regions of high and low electron density. This is crucial for predicting sites susceptible to electrophilic or nucleophilic attack.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides key information about the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability. researchgate.net For thiazole (B1198619) derivatives, the HOMO is often localized on the thiazole ring and the amino group, while the LUMO can be distributed across the ring and electron-withdrawing substituents. researchgate.net

Table 1: Predicted Electronic Properties of this compound

| Parameter | Description | Predicted Value Range for Thiazole Derivatives |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -7.5 eV researchgate.net |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.0 to 5.5 eV |

Note: The values presented are typical ranges observed for similar thiazole derivatives and serve as an estimation for this compound.

The charge distribution within the molecule can be visualized through molecular electrostatic potential (MEP) maps, which highlight the electron-rich and electron-poor regions. mdpi.com

Vibrational Frequency Calculations and Spectroscopic Prediction

Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of this compound, a predicted spectrum can be generated. researchgate.netresearchgate.netnih.gov This theoretical spectrum can then be compared with experimental data to confirm the molecular structure and assign specific vibrational bands to the corresponding functional groups. mdpi.com For instance, the characteristic stretching frequencies of the N-H, C=N, C-Cl, and C-F bonds can be precisely calculated. researchgate.net

Conformational Analysis and Tautomerism Studies

The presence of the amino group on the thiazole ring introduces the possibility of tautomerism, specifically between the amino and imino forms. researchgate.net Computational studies can determine the relative energies of these tautomers, thereby predicting the predominant form under different conditions. researchgate.net For many 2-aminothiazole (B372263) derivatives, the amino tautomer is found to be the more stable form. researchgate.net

Conformational analysis investigates the different spatial arrangements of the atoms in the molecule and their corresponding energies. The trifluoromethyl group and the amino group can rotate, leading to various conformers. DFT calculations can identify the most stable conformer by locating the global minimum on the potential energy surface. mdpi.com

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is an invaluable tool for mapping out the intricate details of chemical reactions. By modeling the reaction pathways, it is possible to gain a deeper understanding of the mechanisms involved in the synthesis and transformations of this compound.

Transition State Analysis of Key Synthetic Steps

The synthesis of 2-aminothiazoles often involves the Hantzsch thiazole synthesis. nih.gov Computational analysis can be employed to model the key steps of this reaction, such as the initial condensation and subsequent cyclization. By locating and characterizing the transition state structures, the energy barriers for each step can be calculated. This information is crucial for understanding the kinetics of the reaction and for optimizing reaction conditions.

Energetic Profiles of Chemical Transformations

Computational and Theoretical Investigations of this compound: A Review of Publicly Available Research

Initial Searches and Findings

An extensive review of scholarly articles, scientific databases, and patent literature was conducted to gather information on the computational chemistry and theoretical investigations of the chemical compound this compound. Despite employing a variety of targeted search queries, no specific studies focusing on the molecular dynamics simulations, structure-reactivity relationship (SRR) modeling, or the use of predictive tools for the chemical properties of this particular compound could be identified.

The scientific literature contains a significant body of research on the computational analysis of various thiazole derivatives. These studies often employ methods such as Density Functional Theory (DFT) for the calculation of electronic properties, molecular docking to investigate potential biological targets, and quantitative structure-activity relationship (QSAR) studies to correlate chemical structure with biological activity. However, this body of work does not specifically address this compound.

Current Status of Research

Based on the comprehensive search, it appears that detailed computational and theoretical investigations, as specified in the requested outline, have not been published in publicly accessible literature for this compound. Consequently, the data required to populate the sections on molecular dynamics simulations, structure-reactivity relationship modeling, and predictive tools for chemical properties for this specific compound is not available.

Therefore, it is not possible to provide a detailed article on the computational chemistry and theoretical investigations of this compound at this time. Further research and publication in this specific area would be necessary to fulfill such a request.

Future Research Directions and Unexplored Avenues

Development of Asymmetric Synthesis Methodologies

While 2-Chloro-4-(trifluoromethyl)thiazol-5-amine is itself an achiral molecule, its derivatization offers a gateway to chiral compounds of potential interest in pharmaceuticals and materials science. The development of asymmetric synthetic methods is a critical step in accessing single-enantiomer derivatives. mdpi.com Future research could focus on introducing chirality through reactions involving the amine or by functionalizing the thiazole (B1198619) ring.

Key research avenues include:

Catalytic Asymmetric Derivatization: Exploration of chiral catalysts to transform the amino group into chiral amines or amides. Methodologies successfully applied to other amines, such as those using tert-butanesulfinamide, could be adapted for this purpose. yale.edu

Chiral Ligand Synthesis: Using the thiazole scaffold as a building block for new chiral ligands for asymmetric catalysis. Thiazoline-based ligands have proven effective in a variety of reactions, suggesting that derivatives of this compound could offer unique steric and electronic properties. nih.govnih.gov

Organocatalysis: Employing chiral organocatalysts for stereoselective additions to derivatives of the parent compound, a strategy that has been successful in creating chiral trifluoromethylated molecules. digitellinc.com

Table 1: Potential Asymmetric Synthesis Strategies

| Strategy | Description | Key Components | Desired Outcome |

|---|---|---|---|

| Chiral Auxiliary Approach | Attachment of a removable chiral auxiliary (e.g., tert-butanesulfinamide) to the amine to direct stereoselective reactions on an adjacent part of the molecule. yale.edu | Chiral auxiliary, prochiral substrate derivative. | Enantiomerically enriched products after auxiliary removal. |

| Asymmetric Catalysis | Use of a chiral metal complex or organocatalyst to facilitate enantioselective transformations of the molecule or its derivatives. yale.edudigitellinc.com | Chiral catalyst (e.g., BINOL-based), prochiral substrate. | Catalytic generation of chiral products with high enantiomeric excess. |

| Kinetic Resolution | Racemic mixtures of chiral derivatives could be resolved using chiral catalysts or enzymes that selectively react with one enantiomer, leaving the other untouched. mdpi.com | Racemic derivative, chiral resolving agent/catalyst. | Separation of enantiomers. |

Investigation of Photoinduced Chemical Reactions

The photochemistry of thiazole derivatives is a relatively underexplored field that could yield novel transformations and materials. researchgate.net The presence of a trifluoromethyl group and a chlorine atom on the thiazole ring suggests that this compound could exhibit unique photochemical reactivity. nih.gov

Promising research directions include:

Photostability and Degradation: Assessing the compound's stability under various wavelengths of UV and visible light to understand its environmental persistence and potential for photodecomposition. Studies on thiazole itself have shown pathways for photoisomerization and ring-opening. rsc.org

Photocatalytic Reactions: Utilizing the compound as a substrate in visible-light photoredox catalysis. mdpi.com The electron-withdrawing nature of the trifluoromethyl group could influence the redox potential of the molecule, potentially enabling novel trifluoromethylation or cyclization reactions. mdpi.com

Photoisomerization: Investigating the possibility of light-induced isomerization, such as the migration of the chlorine atom or rearrangements of the thiazole ring, which could lead to the synthesis of novel isomers with different properties. chemistryworld.com

Exploration of Supramolecular Assembly based on Thiazole Scaffolds

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. The functional groups on this compound (amino group, nitrogen and sulfur atoms in the ring, chlorine atom, and CF3 group) provide multiple sites for hydrogen bonding, halogen bonding, and dipole-dipole interactions.

Future research could investigate:

Hydrogen-Bonding Networks: The primary amine and the ring nitrogen can act as hydrogen bond donors and acceptors, respectively. This could be exploited to form predictable one-, two-, or three-dimensional networks in the solid state.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules to direct crystal packing and form co-crystals.

Fluorine Interactions: The highly polarized C-F bonds of the trifluoromethyl group can participate in non-covalent interactions, influencing molecular conformation and packing.

Self-Assembly into Functional Materials: By designing derivatives with specific interacting groups, it may be possible to create self-assembling systems that form liquid crystals, gels, or porous organic frameworks with applications in sensing or separations.

Advanced Catalyst Development for Derivatization

The functionalization of the thiazole core is crucial for creating a diverse library of related compounds. While methods for C-H activation on thiazoles exist, developing advanced catalysts for the selective derivatization of this compound remains a key objective. acs.orgrsc.org

Areas for catalytic research include:

Cross-Coupling Reactions: Developing efficient catalysts (e.g., palladium, nickel, or copper-based) for Suzuki, Stille, Buchwald-Hartwig, and other cross-coupling reactions at the C2-Cl position. This would allow for the introduction of a wide range of aryl, alkyl, and amino substituents.

C-H Functionalization: While the C5 position is substituted, exploring catalysts for the direct functionalization of any available C-H bonds on derivatives of the thiazole ring would be a highly atom-economical approach to new structures. nih.govorganic-chemistry.org Research into regioselective arylation of thiazoles has shown the feasibility of such approaches. acs.org

Directed Metalation: Using the amino group at C5 as a directing group to achieve regioselective metalation and subsequent functionalization of the thiazole ring.

Table 2: Potential Catalytic Derivatization Sites and Methods

| Position | Reaction Type | Potential Catalyst System | Rationale |

|---|---|---|---|

| C2-Cl | Suzuki Coupling | Pd(OAc)2 / Ligand | Well-established method for C-C bond formation on halo-heterocycles. organic-chemistry.orgresearchgate.net |

| C2-Cl | Buchwald-Hartwig Amination | Pd or Cu Catalyst | Introduction of diverse secondary or tertiary amine functionalities. |

| N-H (Amine) | N-Arylation / N-Alkylation | Cu or Pd Catalyst | Functionalization of the amino group to create more complex derivatives. |

Integration with Flow Chemistry Techniques

Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. springerprofessional.deresearchgate.net Applying these techniques to the synthesis and derivatization of this compound could lead to more efficient, safer, and scalable processes. uc.ptapple.com

Future work could focus on:

Hazardous Reaction Management: The synthesis of heterocyclic compounds can involve hazardous reagents or highly exothermic steps. Flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, allow for the safe handling of such processes. springerprofessional.de

Automated Library Synthesis: Combining flow chemistry with automated reagent handling and in-line analysis to rapidly generate a library of derivatives for screening purposes. This approach has been successfully used for synthesizing various heterocycles. mdpi.com

Multi-Dimensional Spectroscopic and Imaging Techniques for Characterization

A thorough understanding of the structure and properties of this compound and its derivatives requires advanced characterization techniques. elsevierpure.comelsevierpure.com The presence of the trifluoromethyl group makes ¹⁹F NMR a particularly powerful tool. nih.govwikipedia.org

Unexplored characterization avenues include:

Advanced NMR Spectroscopy: Employing multi-dimensional and multi-nuclear NMR experiments (e.g., ¹H-¹³C HSQC, ¹H-¹⁵N HMBC, ¹H-¹⁹F HOESY) to unambiguously determine the structure of new derivatives and to study through-space interactions and molecular conformation in solution. nih.govrsc.org The high sensitivity and large chemical shift dispersion of the ¹⁹F nucleus can be leveraged for mixture analysis and reaction monitoring. researchgate.netoxinst.com

Single-Crystal X-ray Diffraction: Determining the solid-state structure of the compound and its derivatives to gain definitive insights into bond lengths, bond angles, and intermolecular packing forces like hydrogen and halogen bonding. elsevierpure.com

Computational Modeling: Using Density Functional Theory (DFT) to complement experimental data by calculating NMR chemical shifts, vibrational frequencies, and electronic properties, which can help in assigning spectra and understanding the molecule's reactivity. elsevierpure.com

Table 3: Spectroscopic Techniques for In-Depth Characterization

| Technique | Information Gained | Relevance to Compound |

|---|---|---|

| ¹⁹F NMR | Direct observation of the fluorine environment, sensitive to electronic changes. wikipedia.org | Ideal for tracking reactions involving the CF3 group and characterizing fluorinated derivatives. nih.gov |

| 2D NMR (HSQC, HMBC) | Correlation of different nuclei (¹H, ¹³C, ¹⁵N) to establish connectivity and assign the complete chemical structure. elsevierpure.com | Essential for unambiguous structure elucidation of complex derivatives. |

| X-ray Crystallography | Precise 3D molecular structure and intermolecular interactions in the solid state. elsevierpure.com | Provides definitive proof of structure and reveals supramolecular assembly patterns. |

| DFT Calculations | Prediction of spectroscopic properties, molecular orbitals, and reaction energetics. elsevierpure.com | Complements experimental results and provides insight into chemical behavior. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-chloro-4-(trifluoromethyl)thiazol-5-amine, and how can its purity be optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, a thiazole ring can be formed by reacting α-chloro-β-keto esters with thiourea derivatives under acidic conditions. The trifluoromethyl group is introduced via nucleophilic substitution using CF₃-containing reagents (e.g., trifluoromethyl iodide) in the presence of a copper catalyst . Purification involves column chromatography (SiO₂, hexane/ethyl acetate gradient) or recrystallization from ethanol. Purity optimization requires monitoring by HPLC (C18 column, acetonitrile/water mobile phase) and ensuring anhydrous conditions to prevent hydrolysis of the chloro group .

Q. How is the structure of this compound validated experimentally?

- Methodological Answer : Structural confirmation employs:

- ¹H/¹³C NMR : The chloro group’s deshielding effect appears at δ 160–165 ppm (¹³C), while the trifluoromethyl group shows a quartet in ¹⁹F NMR at δ -60 to -65 ppm .

- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ peaks at m/z 218–220 (C₄H₂ClF₃N₂S).

- X-ray Crystallography : Used to resolve bond angles and confirm regiochemistry, especially when synthesizing derivatives .

Q. What are the key reactivity patterns of the chloro and trifluoromethyl groups in this compound?

- Methodological Answer :

- Chloro Group : Susceptible to nucleophilic substitution (e.g., with amines or thiols) under basic conditions (K₂CO₃/DMF, 60°C).

- Trifluoromethyl Group : Electron-withdrawing effects stabilize the thiazole ring but resist direct substitution. However, it enhances electrophilicity at adjacent positions, enabling regioselective functionalization .

- Thiazole Ring : Aromatic electrophilic substitution is limited due to electron deficiency; reactions like nitration require strong directing groups .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale preparation of this compound derivatives?

- Methodological Answer :

- Catalyst Optimization : Use Pd/Cu bimetallic systems to enhance trifluoromethylation efficiency .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 h to 2 h) and improves yield by 15–20% .

- Flow Chemistry : Continuous-flow reactors minimize side reactions (e.g., hydrolysis) and enable real-time monitoring via inline IR spectroscopy .

Q. What strategies resolve contradictions in biological activity data for this compound and its analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing chloro with bromo) and assay against standardized bacterial/fungal strains (e.g., E. coli ATCC 25922, C. albicans SC5314) .

- Metabolic Stability Testing : Use hepatic microsomes to assess if inconsistent activity arises from rapid degradation .

- Molecular Docking : Compare binding affinities to target enzymes (e.g., Mycobacterium tuberculosis enoyl reductase) to explain potency variations .

Q. How can computational methods guide the design of this compound-based inhibitors?

- Methodological Answer :

- DFT Calculations : Predict electrophilic/nucleophilic sites using Fukui indices. For example, the C5 position of the thiazole ring is prone to electrophilic attack .

- MD Simulations : Assess stability of inhibitor-enzyme complexes (e.g., with SARS-CoV-2 main protease) over 100-ns trajectories.

- ADMET Prediction : Tools like SwissADME estimate bioavailability and toxicity risks (e.g., CYP450 inhibition) early in drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.